

TEAD-IN-11: A Covalent Inhibitor of YAP/TAZ-TEAD Interaction

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Compound of Interest

Compound Name: TEAD-IN-11

Cat. No.: B12362985

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An In-depth Technical Guide on the Mechanism and Evaluation of **TEAD-IN-11**

This technical guide provides a comprehensive overview of **TEAD-IN-11**, a potent and selective covalent inhibitor of the transcriptional enhanced associate domain (TEAD) family of transcription factors. **TEAD-IN-11** disrupts the critical protein-protein interaction between TEADs and their co-activators, Yes-associated protein (YAP) and transcriptional co-activator with PDZ-binding motif (TAZ), key components of the Hippo signaling pathway. Dysregulation of the Hippo pathway and subsequent hyperactivation of the YAP/TAZ-TEAD transcriptional complex are implicated in the development and progression of various cancers. This document details the mechanism of action of **TEAD-IN-11**, presents its quantitative inhibitory data, and outlines the experimental protocols for its characterization.

Core Mechanism of Action

The Hippo signaling pathway is a crucial regulator of organ size, cell proliferation, and apoptosis.[1] When the pathway is active, it phosphorylates and promotes the cytoplasmic sequestration and degradation of the transcriptional co-activators YAP and TAZ.[2] In many cancers, the Hippo pathway is inactivated, leading to the nuclear accumulation of YAP and TAZ.[3] In the nucleus, YAP and TAZ bind to TEAD transcription factors (TEAD1-4) to drive the expression of genes involved in cell proliferation, survival, and migration.[1][4]

TEAD-IN-11, also identified in the scientific literature as compound 38, is a covalent inhibitor that targets a conserved cysteine residue within the central palmitate-binding pocket of TEAD proteins.[5][6] This pocket is essential for the post-translational palmitoylation of TEADs, a

modification important for their stability and interaction with YAP/TAZ.[7][8] By covalently binding to this cysteine, **TEAD-IN-11** allosterically disrupts the YAP/TAZ-TEAD interaction, thereby inhibiting the transcription of their target genes.[6][9]

Quantitative Data Summary

The inhibitory activity of **TEAD-IN-11** has been quantified across various biochemical and cell-based assays. The following tables summarize the available half-maximal inhibitory concentration (IC50) values.

Table 1: Biochemical Inhibitory Activity of **TEAD-IN-11** against TEAD Isoforms[5]

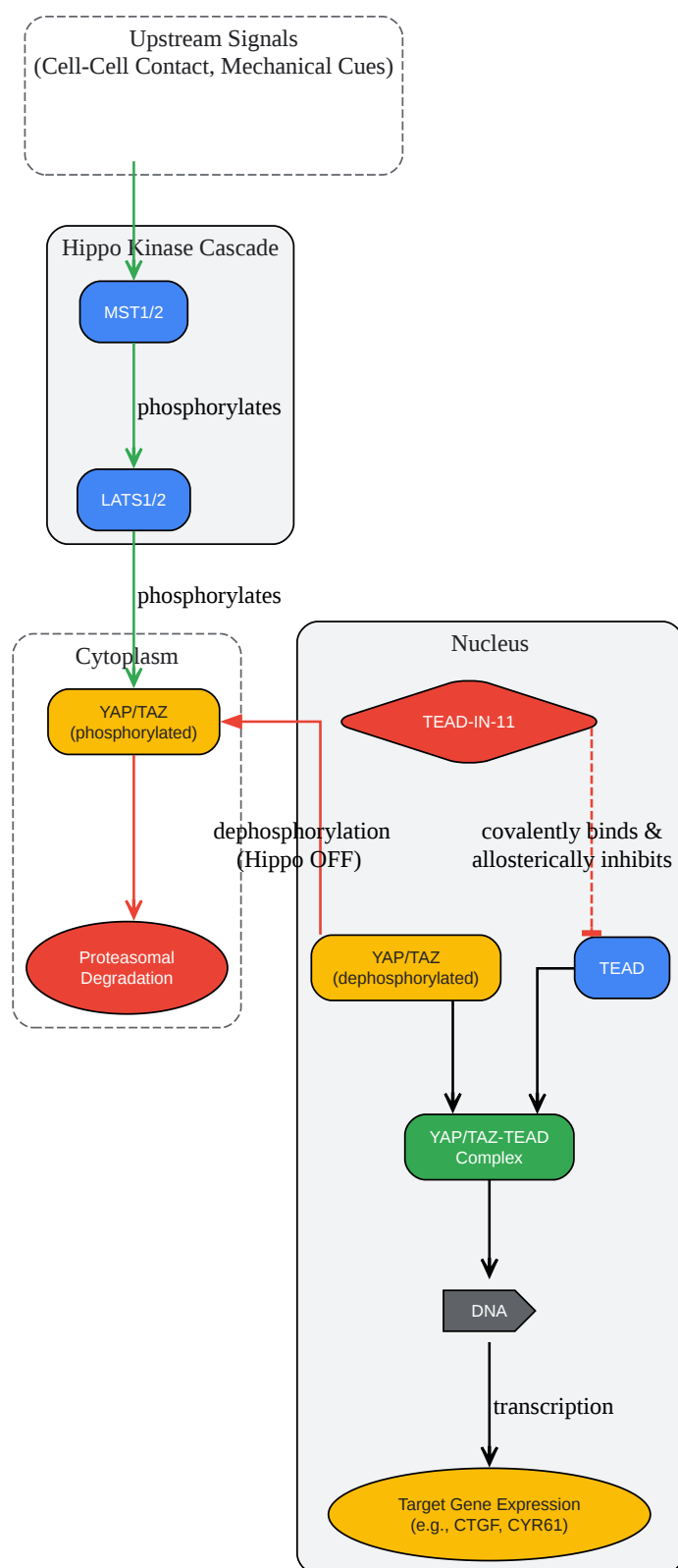
Target	IC50 (nM)
TEAD1	8.7
TEAD2	3.4
TEAD3	5.6

Table 2: Cellular Inhibitory Activity of **TEAD-IN-11**[5]

Cell Line / Assay	IC50 (nM)
MCF-7 Reporter Assay	≤10
H2052 Cell Line	≤100
NCI-H226 Cell Line	≤100

Signaling Pathway and Mechanism of Inhibition

The following diagram illustrates the canonical Hippo signaling pathway and the point of intervention by **TEAD-IN-11**.



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Caption: The Hippo signaling pathway and **TEAD-IN-1**'s mechanism of action.

Experimental Protocols

Detailed methodologies for key experiments used to characterize the effect of **TEAD-IN-11** on the YAP/TAZ-TEAD interaction are provided below.

TEAD-YAP Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

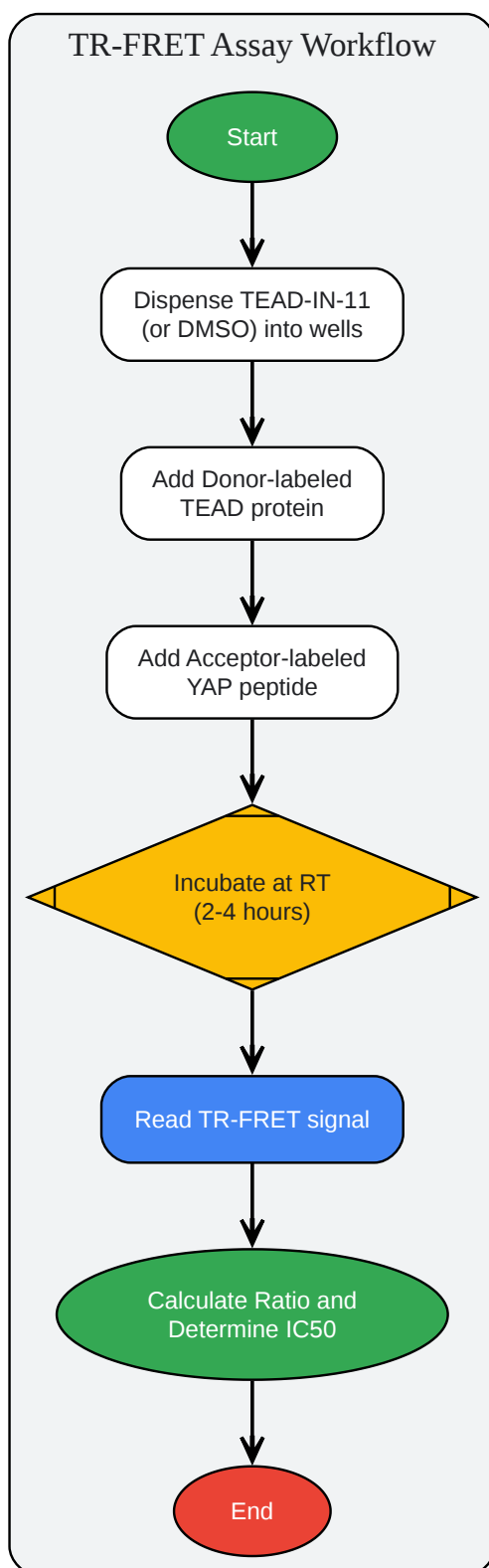
This biochemical assay quantifies the ability of a compound to disrupt the interaction between TEAD and YAP proteins in vitro.

Principle: The assay utilizes a TEAD protein fused to a donor fluorophore (e.g., Terbium cryptate) and a YAP peptide fragment labeled with an acceptor fluorophore (e.g., d2). When in close proximity due to protein-protein interaction, excitation of the donor leads to energy transfer to the acceptor, resulting in a specific FRET signal. Inhibitors of the interaction will decrease this signal.

Protocol:

- Reagents:
 - Purified recombinant TEAD protein (e.g., GST-TEAD) labeled with an anti-GST antibody conjugated to a donor fluorophore (e.g., Tb).
 - A biotinylated peptide corresponding to the TEAD-binding domain of YAP labeled with an acceptor fluorophore (e.g., streptavidin-d2).
 - Assay Buffer: 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 0.1% BSA, 0.05% Tween-20.
 - **TEAD-IN-11** serially diluted in DMSO.
- Procedure (384-well plate format):
 - Add 2 µL of serially diluted **TEAD-IN-11** or DMSO (vehicle control) to the wells.
 - Add 4 µL of the donor-labeled TEAD protein solution to each well.
 - Add 4 µL of the acceptor-labeled YAP peptide solution to each well.

- Incubate the plate at room temperature for 2-4 hours, protected from light.
- Data Acquisition:
 - Measure the fluorescence emission at two wavelengths (e.g., 620 nm for the donor and 665 nm for the acceptor) using a TR-FRET-compatible plate reader. A time delay (e.g., 60 μ s) after excitation (e.g., 337 nm) is used to reduce background fluorescence.
- Data Analysis:
 - Calculate the TR-FRET ratio (Acceptor emission / Donor emission) * 10,000.
 - Plot the TR-FRET ratio against the logarithm of the inhibitor concentration.
 - Determine the IC₅₀ value by fitting the data to a four-parameter logistic equation.



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Caption: A generalized workflow for a TR-FRET based protein-protein interaction assay.

TEAD-Responsive Luciferase Reporter Assay

This cell-based assay measures the transcriptional activity of the TEAD-YAP/TAZ complex.

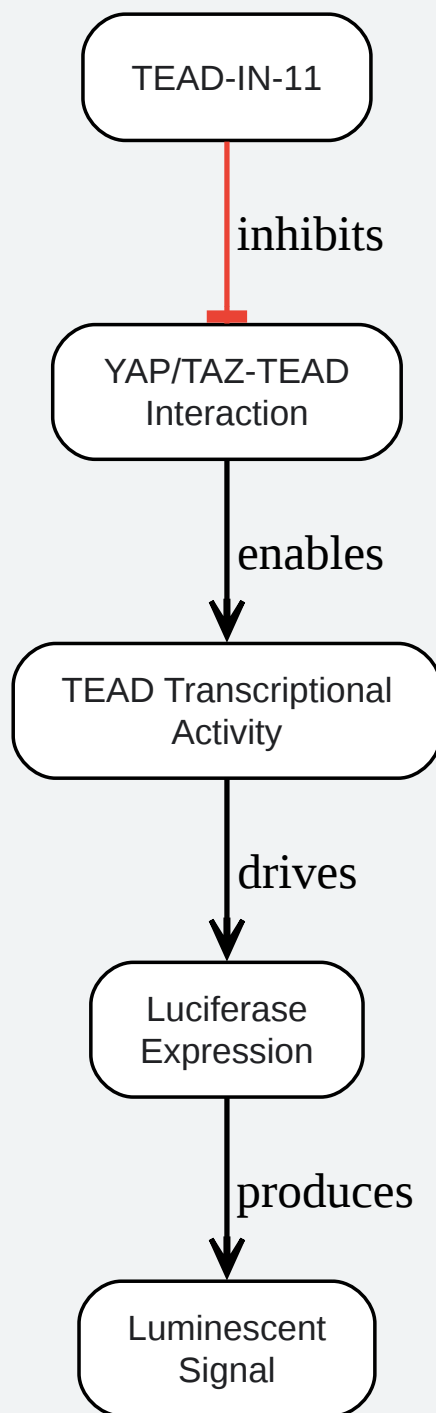
Principle: Cells are engineered to stably express a luciferase reporter gene under the control of a promoter containing multiple TEAD binding sites (e.g., the GTIIC element). Inhibition of the YAP/TAZ-TEAD interaction by **TEAD-IN-11** will lead to a decrease in luciferase expression and, consequently, a reduction in the luminescent signal upon addition of the luciferase substrate.

Protocol:

- Cell Line:
 - MCF-7 cells stably expressing a TEAD-responsive firefly luciferase reporter construct.[\[10\]](#)
[\[11\]](#)
- Procedure (96-well plate format):
 - Seed the reporter cells at an appropriate density (e.g., 35,000 cells/well) and allow them to adhere overnight.
 - Treat the cells with a serial dilution of **TEAD-IN-11** or DMSO (vehicle control) for 24-48 hours.
 - Lyse the cells using a suitable lysis buffer.
- Data Acquisition:
 - Add a luciferase assay reagent containing the substrate (luciferin) to the cell lysate.
 - Measure the luminescence using a luminometer.
- Data Analysis:
 - Normalize the luminescence signal to a measure of cell viability (e.g., using a co-transfected Renilla luciferase reporter or a separate cell viability assay) to account for potential cytotoxicity of the compound.

- Plot the normalized luciferase activity against the logarithm of the inhibitor concentration.
- Determine the IC₅₀ value using a non-linear regression analysis.

Logical Flow of Luciferase Reporter Assay



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Caption: The logical relationship between **TEAD-IN-11** and the resulting luminescent signal.

Cell Viability/Proliferation Assay

This assay assesses the effect of **TEAD-IN-11** on the growth and viability of cancer cell lines.

Principle: The viability of cells is measured after a defined period of exposure to the inhibitor. Common methods include colorimetric assays (e.g., MTT, WST-8) that measure metabolic activity or assays that quantify ATP levels (e.g., CellTiter-Glo).

Protocol:

- Cell Lines:
 - Cancer cell lines with known Hippo pathway status (e.g., NF2-mutant mesothelioma cell lines like NCI-H2052 and NCI-H226).
- Procedure (96-well plate format):
 - Seed cells at an appropriate density and allow them to attach overnight.
 - Treat the cells with a serial dilution of **TEAD-IN-11** or DMSO for a specified duration (e.g., 72 hours).
- Data Acquisition:
 - Add the viability reagent (e.g., WST-8) and incubate according to the manufacturer's instructions.
 - Measure the absorbance or luminescence using a plate reader.
- Data Analysis:
 - Calculate the percentage of cell viability relative to the DMSO-treated control cells.
 - Plot the percentage of viability against the logarithm of the inhibitor concentration.

- Determine the IC50 value.

Conclusion

TEAD-IN-11 is a potent, selective, and covalent inhibitor of the YAP/TAZ-TEAD protein-protein interaction. By targeting the palmitate-binding pocket of TEADs, it effectively abrogates the oncogenic transcriptional program driven by the Hippo pathway. The quantitative data and experimental protocols outlined in this guide provide a robust framework for the continued investigation and development of **TEAD-IN-11** and similar compounds as potential therapeutics for cancers with dysregulated Hippo signaling.

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